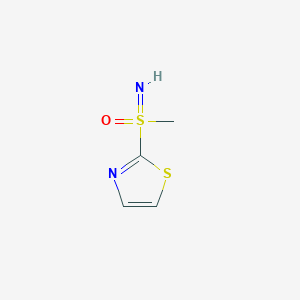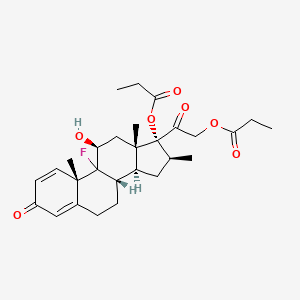
2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride is an organic compound with the molecular formula C5H10Cl2N2. It is a derivative of imidazole, characterized by the presence of a chlorine atom and two methyl groups attached to the imidazole ring. This compound is known for its high reactivity and is often used as a precursor in the synthesis of various organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride can be synthesized through the reaction of 1,3-dimethylimidazole with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the thionyl chloride. The general reaction scheme is as follows:
1,3-dimethylimidazole+thionyl chloride→2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride
The reaction is usually carried out at elevated temperatures, around 60-80°C, and under an inert atmosphere to avoid moisture interference.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into less oxidized forms of imidazole.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications in organic synthesis.
科学研究应用
2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: It serves as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: The compound is employed in the production of specialty chemicals and materials, including ionic liquids and catalysts.
作用机制
The mechanism by which 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride exerts its effects involves the formation of reactive intermediates, such as imidazolium ions. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to modifications in their structure and function. The pathways involved often include nucleophilic attack on the imidazolium ring, resulting in the formation of covalent bonds with target molecules.
相似化合物的比较
Similar Compounds
1,3-dimethylimidazolium chloride: Lacks the chlorine atom at the 2-position, resulting in different reactivity and applications.
2-chloro-1-methylimidazolium chloride: Similar structure but with only one methyl group, leading to variations in chemical behavior.
2-chloro-1,3-dimethylimidazolidinium chloride: A closely related compound with a different ring structure, affecting its reactivity and uses.
Uniqueness
2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and high reactivity.
属性
IUPAC Name |
2-chloro-1,3-dimethylimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN2.ClH/c1-7-3-4-8(2)5(7)6;/h3-4H,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDNHYVEBIHJBK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1Cl)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B8023744.png)




![(1R,6R,8S,10R,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B8023792.png)


![2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane](/img/structure/B8023813.png)


